Sipagladenant

Description

SIPAGLADENANT is a small molecule drug with a maximum clinical trial phase of II.

Structure

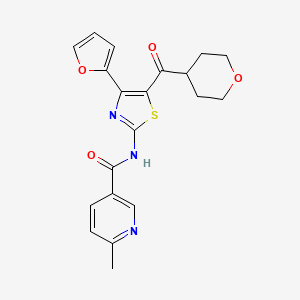

2D Structure

3D Structure

Properties

CAS No. |

858979-50-7 |

|---|---|

Molecular Formula |

C20H19N3O4S |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

N-[4-(furan-2-yl)-5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O4S/c1-12-4-5-14(11-21-12)19(25)23-20-22-16(15-3-2-8-27-15)18(28-20)17(24)13-6-9-26-10-7-13/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,23,25) |

InChI Key |

KMFLQPJJHQNKKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3CCOCC3)C4=CC=CO4 |

Origin of Product |

United States |

Foundational & Exploratory

Sipagladenant (KW-6356): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sipagladenant (KW-6356) is a potent and selective second-generation, non-xanthine adenosine A2A receptor antagonist and inverse agonist.[1][2] Developed by Kyowa Kirin, it was investigated for the treatment of Parkinson's disease.[1][2] Preclinical and clinical studies have demonstrated its high affinity for the human A2A receptor, approximately 100-fold greater than the first-generation antagonist istradefylline.[1] A key pharmacological feature of this compound is its insurmountable antagonism, which, combined with its inverse agonist activity, distinguishes it from earlier compounds in its class. This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism and Inverse Agonism

This compound exerts its effects primarily through its interaction with the adenosine A2A receptor, a G-protein coupled receptor (GPCR) that is highly expressed in the basal ganglia, a key brain region involved in motor control.

Antagonism of the Adenosine A2A Receptor

Under normal physiological conditions, adenosine binds to the A2A receptor, activating a Gs-protein-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). In the striatum, this signaling pathway has an inhibitory effect on dopamine D2 receptor function, which can exacerbate the motor symptoms of Parkinson's disease.

This compound, as a competitive antagonist, binds to the A2A receptor at the same site as adenosine, thereby blocking the binding of the endogenous agonist and preventing the initiation of this downstream signaling cascade.

Inverse Agonism

In addition to blocking the effects of adenosine, this compound also exhibits inverse agonist activity. This means that it can inhibit the basal, or constitutive, activity of the A2A receptor that occurs even in the absence of an agonist. This further reduces the overall signaling output of the A2A receptor pathway.

Insurmountable Antagonism

A distinguishing characteristic of this compound is its insurmountable antagonism. Unlike surmountable antagonists, which cause a parallel rightward shift in the agonist dose-response curve, insurmountable antagonists also depress the maximum response to the agonist. This effect is often associated with a very slow dissociation rate of the antagonist from the receptor, leading to a prolonged blockade of receptor function.

Signaling Pathway

The mechanism of action of this compound can be visualized through the following signaling pathway:

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity

| Species | Preparation | Radioligand | Parameter | Value | Reference |

| Human | Recombinant cells | [³H]-ZM241385 | pKi | 9.93 | |

| Marmoset | Brain tissue | [³H]-ZM241385 | pKi | 9.95 | |

| Dog | Brain tissue | [³H]-ZM241385 | pKi | 9.55 | |

| Rat | Brain tissue | [³H]-ZM241385 | pKi | 10.0 | |

| Mouse | Brain tissue | [³H]-ZM241385 | pKi | 9.49 |

Table 2: Functional Activity

| Assay | Cell Line | Parameter | Value | Reference |

| Inverse Agonism (cAMP accumulation) | HEK293 expressing human A2A receptor | pEC50 | 8.46 | |

| Antagonism (CGS21680-induced cAMP accumulation) | Namalwa cells | pKB | 10.00 |

Table 3: Pharmacokinetics

| Parameter | Value | Species | Reference |

| Terminal Elimination Half-life (single dose) | 18.4 - 43.1 hours | Human | |

| Half-life of active metabolite (M6) | 4.34 hours | Human |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While specific proprietary details may not be fully available, the following sections outline the general methodologies employed in the key experiments.

Radioligand Binding Assays

These assays are used to determine the affinity of this compound for the adenosine A2A receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the A2A receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the A2A receptor (e.g., recombinant cell lines or brain tissue from various species). This typically involves homogenization of the tissue or cells in a buffered solution, followed by centrifugation to pellet the membranes, which are then resuspended in an appropriate assay buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [³H]-ZM241385) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated to allow for the binding to reach equilibrium. Incubation times and temperatures are optimized for the specific receptor and radioligand.

-

Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays are used to determine the functional activity of this compound as both an antagonist and an inverse agonist.

Objective: To measure the effect of this compound on intracellular cAMP levels, both in the presence of an agonist (antagonism) and in its absence (inverse agonism).

General Protocol for Antagonism:

-

Cell Culture: Cells endogenously or recombinantly expressing the A2A receptor (e.g., Namalwa cells) are cultured to an appropriate density.

-

Pre-incubation with this compound: The cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: The cells are then stimulated with a known A2A receptor agonist (e.g., CGS21680) at a concentration that elicits a submaximal response.

-

Cell Lysis and cAMP Measurement: After a specific incubation time, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or luciferase-based biosensors).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP is quantified, and a pKB value (a measure of antagonist potency) is determined.

General Protocol for Inverse Agonism:

-

Cell Culture: Cells expressing the human A2A receptor, often at high levels to enhance basal signaling (e.g., HEK293 cells), are used.

-

Incubation with this compound: The cells are incubated with varying concentrations of this compound alone.

-

cAMP Measurement: Intracellular cAMP levels are measured as described above.

-

Data Analysis: A decrease in basal cAMP levels in the presence of this compound indicates inverse agonist activity. The pEC50 value, representing the concentration at which this compound produces 50% of its maximal inhibitory effect, is calculated.

Conclusion

This compound (KW-6356) is a highly potent and selective adenosine A2A receptor antagonist with the additional properties of inverse agonism and insurmountable antagonism. Its mechanism of action involves the blockade of adenosine-mediated signaling and the suppression of basal receptor activity, leading to a reduction in the inhibitory influence on dopamine D2 receptor function in the striatum. The quantitative pharmacological data and the methodologies outlined in this guide provide a comprehensive understanding of the core mechanism of action of this compound, which is of significant interest to researchers and professionals in the field of neuropharmacology and drug development for neurodegenerative disorders. Although the clinical development of this compound was discontinued for strategic reasons, its unique pharmacological profile continues to make it a valuable tool for studying the role of the adenosine A2A receptor in health and disease.

References

Sipagladenant as a selective A2A adenosine receptor inverse agonist

This technical guide provides an in-depth overview of sipagladenant (KW-6356), a potent and selective inverse agonist of the A2A adenosine receptor. Developed by Kyowa Kirin, this compound was investigated as a potential therapeutic for Parkinson's disease.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, pharmacological profile, and key experimental data.

Introduction to this compound and the A2A Adenosine Receptor

This compound is a non-xanthine derivative that exhibits high affinity and selectivity for the A2A adenosine receptor.[2] Unlike neutral antagonists, this compound is an inverse agonist, meaning it not only blocks the binding of the endogenous agonist adenosine but also reduces the receptor's basal, constitutive activity.[2][3] This mechanism of action is particularly relevant in the context of Parkinson's disease, where the A2A receptor is highly expressed in the basal ganglia and modulates dopaminergic signaling.[3]

The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the A2A receptor by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In the striatum, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons, where they form heterodimers and exert an antagonistic modulatory effect on dopamine signaling. By acting as an inverse agonist, this compound can reduce the inhibitory effect of the A2A receptor on D2 receptor function, thereby potentiating dopaminergic neurotransmission.

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to the A2A adenosine receptor across multiple species. Its selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a key feature of its pharmacological profile.

| Species | Receptor | pKi | Reference |

| Human | A2A | 9.93 | |

| Marmoset | A2A | 9.95 | |

| Dog | A2A | 9.55 | |

| Rat | A2A | 10.0 | |

| Mouse | A2A | 9.49 | |

| Human | A1 | < 7 | |

| Mouse | A1 | 7.51 | |

| Human | A2B | 7.49 | |

| Human | A3 | < 7 |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Functional Activity

As an inverse agonist, this compound reduces the constitutive activity of the A2A receptor. This has been demonstrated in functional assays measuring cAMP levels in cells expressing the human A2A receptor.

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation (Inverse Agonism) | HEK293 (human A2A receptor) | pEC50 | 8.46 | |

| cAMP Accumulation (Antagonism) | Namalwa | pKB | 10.00 |

pEC50 is the negative logarithm of the half maximal effective concentration for inverse agonist activity. pKB is the negative logarithm of the dissociation constant of an antagonist.

Signaling Pathways and Experimental Workflows

A2A Adenosine Receptor Signaling Pathway

The canonical signaling pathway of the A2A adenosine receptor involves its activation by adenosine, leading to a cascade of intracellular events mediated by cAMP. This compound, as an inverse agonist, inhibits this pathway at its origin.

Experimental Workflow: Characterization of an Inverse Agonist

The characterization of a compound like this compound as a selective A2A inverse agonist involves a series of in vitro experiments to determine its binding affinity, selectivity, and functional effect on receptor activity.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human A2A adenosine receptor.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human A2A adenosine receptor.

-

[³H]-ZM241385 (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM NECA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes (20-40 µg of protein) with a fixed concentration of [³H]-ZM241385 (e.g., 2 nM) and varying concentrations of this compound in the binding buffer.

-

For total binding, incubate membranes with only the radioligand.

-

For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-labeled ligand (e.g., 10 µM NECA).

-

Incubate the mixture at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Inverse Agonism)

Objective: To determine the inverse agonist activity (EC50) of this compound on the basal activity of the human A2A adenosine receptor.

Materials:

-

HEK293 cells stably expressing the human A2A adenosine receptor.

-

This compound (test compound).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed the HEK293 cells into a 96-well or 384-well plate and culture overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the detection kit's instructions.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal reduction in basal cAMP levels, using non-linear regression analysis.

Preclinical and Clinical Data

Preclinical Efficacy in Parkinson's Disease Models

This compound has demonstrated efficacy in animal models of Parkinson's disease. In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmosets, oral administration of this compound reversed motor disability in a dose-dependent manner up to 1 mg/kg. Notably, the anti-parkinsonian activity of this compound was significantly greater than that of istradefylline, a first-generation A2A antagonist. Furthermore, repeated administration of this compound induced minimal dyskinesia in L-DOPA-primed MPTP-treated marmosets. In another study with MPTP-treated marmosets, this compound (1 mg/kg) enhanced the anti-parkinsonian effects of various doses of L-DOPA without exacerbating dyskinesia.

| Animal Model | Treatment | Dose | Outcome | Reference |

| MPTP-treated marmosets | This compound | up to 1 mg/kg | Dose-dependent reversal of motor disability | |

| L-DOPA-primed MPTP-treated marmosets | This compound (repeated) | Not specified | Little induction of dyskinesia | |

| MPTP-treated marmosets | This compound + L-DOPA | 1 mg/kg + 1.25-10 mg/kg | Enhanced anti-parkinsonian activity of L-DOPA without increasing dyskinesia |

Clinical Trial Results in Parkinson's Disease

This compound has undergone Phase 2 clinical trials for the treatment of Parkinson's disease, showing promising results in improving motor symptoms.

Phase 2a Study (NCT02939391): Monotherapy in Early-Stage PD

This randomized, double-blind, placebo-controlled study evaluated this compound as a monotherapy in patients with early, untreated Parkinson's disease.

| Treatment Group | N | Baseline MDS-UPDRS Part III Score (Mean) | Change from Baseline in MDS-UPDRS Part III Score (Mean) | 95% Confidence Interval |

| Placebo | 55 | Not Reported | -3.14 | -4.97 to -1.30 |

| This compound (Low Dose) | 55 | Not Reported | -5.37 | -7.25 to -3.48 |

| This compound (High Dose) | 58 | Not Reported | -4.76 | -6.55 to -2.96 |

MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. A negative change indicates improvement in motor symptoms.

Phase 2b Study (NCT03703570): Adjunctive Therapy to Levodopa

This randomized, double-blind, placebo-controlled study assessed the efficacy and safety of this compound as an adjunctive therapy to levodopa in patients with Parkinson's disease. The primary endpoint was the change from baseline in the MDS-UPDRS Part III total score.

| Treatment Group | N | Change from Baseline in MDS-UPDRS Part III Score | p-value vs. Placebo |

| Placebo | 168 | Not explicitly stated, but used as comparator | - |

| This compound (3 mg) | 168 | Statistically significant decrease | 0.006 |

| This compound (6 mg) | 167 | Statistically significant decrease | 0.049 |

In this study, the responder ratio, defined as a ≥20% decrease in MDS-UPDRS Part III score at Week 26, was 46.9% in the placebo group, 63.1% in the 3 mg this compound group, and 53.6% in the 6 mg this compound group. For a ≥30% decrease, the responder rates were 34.5% (placebo), 52.5% (3 mg), and 37.7% (6 mg).

Conclusion

This compound is a potent and selective A2A adenosine receptor inverse agonist with a well-characterized pharmacological profile. Preclinical studies in primate models of Parkinson's disease demonstrated its efficacy in improving motor symptoms, both as a monotherapy and as an adjunct to L-DOPA, with a low propensity to induce dyskinesia. These findings were supported by positive results from Phase 2 clinical trials, which showed statistically significant improvements in motor function in patients with both early and more advanced Parkinson's disease. Despite these promising results, the clinical development of this compound has been discontinued. Nevertheless, the data presented in this guide underscore the therapeutic potential of targeting the A2A adenosine receptor with inverse agonists for the treatment of Parkinson's disease and provide valuable information for future drug discovery and development efforts in this area.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. This compound (KW-6356) | A2A receptor antagonist | Probechem Biochemicals [probechem.com]

- 3. Anti-parkinsonian activity of the adenosine A2A receptor antagonist/inverse agonist KW-6356 as monotherapy in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Sipagladenant: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipagladenant (KW-6356) is a potent and selective second-generation non-xanthine adenosine A2A receptor antagonist and inverse agonist. Developed by Kyowa Kirin, it was investigated for the treatment of Parkinson's disease, showing promise in clinical trials before its development was ultimately discontinued. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound, intended for professionals in the field of drug discovery and development.

Introduction

The adenosine A2A receptor, a G-protein coupled receptor (GPCR), is a key modulator of dopaminergic neurotransmission in the basal ganglia. Its antagonism presents a compelling non-dopaminergic therapeutic strategy for Parkinson's disease.[1] this compound emerged as a promising candidate from this class of compounds, designed to improve upon first-generation A2A receptor antagonists like istradefylline.[2][3] This whitepaper will detail the scientific journey of this compound, from its chemical synthesis to its biological characterization.

Discovery and Rationale

The development of this compound was driven by the need for more potent and selective A2A receptor antagonists with improved pharmacokinetic and pharmacodynamic properties. The rationale for targeting the A2A receptor in Parkinson's disease lies in its anatomical location and function. These receptors are highly expressed in the striatum, where they form heterodimers with dopamine D2 receptors on striatopallidal output neurons.[4] Activation of A2A receptors antagonizes D2 receptor function, thus exacerbating the motor deficits caused by dopamine depletion in Parkinson's disease. By blocking these A2A receptors, this compound was designed to restore the balance of the indirect pathway in the basal ganglia, thereby alleviating motor symptoms.

Chemical Synthesis

While the precise, step-by-step synthesis protocol for this compound is proprietary to Kyowa Kirin and not publicly available in full detail, a plausible synthetic route can be constructed based on established organic chemistry principles and general methods for the synthesis of its constituent chemical moieties: a substituted 2-aminothiazole, 6-methylnicotinic acid, and a tetrahydropyran acyl group.

The proposed synthesis involves a multi-step process, likely beginning with the synthesis of the core 2-amino-4-(furan-2-yl)thiazole scaffold. This is followed by the coupling of this intermediate with 6-methylnicotinic acid or its activated derivative to form the amide bond. The final key step would be the acylation of the thiazole ring at the 5-position with a tetrahydro-2H-pyran-4-carbonyl derivative.

Disclaimer: The following synthesis scheme is a plausible representation and has not been confirmed by the original manufacturer.

Proposed Synthetic Scheme:

Caption: Plausible synthetic route for this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist and inverse agonist of the adenosine A2A receptor.[5] As an antagonist, it blocks the binding of endogenous adenosine, thereby preventing the activation of the receptor. As an inverse agonist, it reduces the basal, constitutive activity of the receptor.

The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Activation of the A2A receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). By blocking this pathway, this compound effectively reduces cAMP levels and the subsequent downstream signaling events.

Caption: Adenosine A2A receptor signaling pathway.

Pharmacological Profile

This compound exhibits a superior pharmacological profile compared to first-generation A2A antagonists. It possesses a significantly higher affinity for the human A2A receptor and a slower dissociation rate, contributing to its insurmountable antagonism.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Binding Affinity of this compound

| Species | Receptor | Assay Type | Value | Reference |

| Human | A2A | Radioligand Binding ([3H]-KW-6356) | pKi = 9.93 | |

| Human | A2A | Radioligand Binding ([3H]-KW-6356) | Kd = 0.13 nM | |

| Marmoset | A2A | Radioligand Binding | pKi = 9.95 | |

| Dog | A2A | Radioligand Binding | pKi = 9.55 | |

| Rat | A2A | Radioligand Binding | pKi = 10.0 | |

| Mouse | A2A | Radioligand Binding | pKi = 9.49 | |

| Human | A1 | Radioligand Binding | >100-fold selectivity vs A2A | |

| Human | A2B | Radioligand Binding | pKi = 7.49 | |

| Human | A3 | Radioligand Binding | >100-fold selectivity vs A2A |

Table 2: In Vitro Functional Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| Namalwa cells | cAMP accumulation (antagonism vs CGS21680) | pKB | 10.00 | |

| HEK293 cells (expressing human A2A) | Constitutive activity inhibition (inverse agonism) | pEC50 | 8.46 |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Parameter | Value | Reference |

| Human | Half-life (t1/2) | 22.9 hours | |

| Human | Half-life of active metabolite (M6) | 4.34 hours |

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.

Materials:

-

Cell membranes expressing the human adenosine A2A receptor.

-

[3H]-ZM241385 or a similar high-affinity A2A receptor radioligand.

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled A2A antagonist like ZM241385).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd), and either buffer, this compound at varying concentrations, or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Objective: To assess the ability of this compound to reverse motor deficits in a preclinical model of Parkinson's disease.

Animals: Male Sprague-Dawley or Wistar rats.

Materials:

-

This compound.

-

Haloperidol.

-

Vehicle for drug administration (e.g., 0.5% methylcellulose).

-

Catalepsy scoring bar (a horizontal bar raised a specific height above the surface).

Procedure:

-

Administer this compound or vehicle orally to the rats.

-

After a predetermined time (e.g., 60 minutes), administer haloperidol intraperitoneally to induce catalepsy.

-

At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

-

To assess catalepsy, gently place the rat's forepaws on the horizontal bar.

-

Measure the time (in seconds) the rat remains in this unnatural posture, up to a maximum cut-off time (e.g., 180 seconds).

-

A longer duration indicates a higher degree of catalepsy.

-

Compare the catalepsy scores between the this compound-treated and vehicle-treated groups. A significant reduction in the duration of immobility in the this compound group indicates anti-parkinsonian-like efficacy.

Clinical Development and Discontinuation

This compound progressed to Phase 2b clinical trials for Parkinson's disease. These trials demonstrated that this compound, both as a monotherapy and as an adjunct to levodopa, significantly improved motor symptoms in patients. Despite these positive results, Kyowa Kirin announced the discontinuation of the development of this compound in 2022, citing regulatory and developmental challenges.

Conclusion

This compound represents a significant advancement in the development of adenosine A2A receptor antagonists. Its high potency, selectivity, and unique insurmountable antagonism demonstrated a strong preclinical and clinical rationale for its use in Parkinson's disease. Although its development was halted, the extensive research and clinical data gathered for this compound provide valuable insights for the future design and development of novel therapeutics targeting the adenosine A2A receptor and other GPCRs involved in neurodegenerative disorders. The information presented in this whitepaper serves as a comprehensive resource for researchers and professionals dedicated to advancing the field of neuropharmacology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Pharmacological Profile of KW-6356, a Novel Adenosine A2A Receptor Antagonist/Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DE60110219D1 - ADENOSINE A2A RECEPTOR ANTAGONISTS - Google Patents [patents.google.com]

- 5. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof - Google Patents [patents.google.com]

Sipagladenant (KW-6356): A Preclinical Pharmacodynamic and Pharmacokinetic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Introduction to Sipagladenant

This compound is a non-xanthine derivative designed as a second-generation adenosine A2A receptor antagonist.[1] Its mechanism of action involves blocking the activity of the A2A receptor, which is highly expressed in the basal ganglia, a key brain region involved in motor control. In Parkinson's disease, the loss of dopamine leads to an overactivity of the adenosine A2A receptor-mediated pathway, contributing to motor deficits. By antagonizing this receptor, this compound is expected to normalize basal ganglia function and alleviate motor symptoms. Furthermore, this compound exhibits inverse agonist properties, meaning it can reduce the basal activity of the A2A receptor in the absence of an agonist.[2]

Preclinical Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies. These studies have established its high binding affinity and selectivity for the adenosine A2A receptor, its functional antagonism and inverse agonism, and its efficacy in animal models relevant to Parkinson's disease.

Receptor Binding Affinity

This compound demonstrates high affinity for the adenosine A2A receptor across various preclinical species, including mouse, rat, dog, and marmoset, as well as for the human receptor.[2] Its selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a key feature, suggesting a lower potential for off-target effects.

| Species | Receptor Subtype | pKi | Reference |

| Human | Adenosine A2A | 9.93 | [2] |

| Adenosine A2B | 7.49 | ||

| Mouse | Adenosine A2A | 9.49 | |

| Adenosine A1 | 7.51 | ||

| Rat | Adenosine A2A | 10.0 | |

| Dog | Adenosine A2A | 9.55 | |

| Marmoset | Adenosine A2A | 9.95 |

Table 1: In Vitro Binding Affinity (pKi) of this compound for Adenosine Receptors in Various Species.

Functional Activity

This compound acts as both an antagonist and an inverse agonist at the A2A receptor. As an antagonist, it blocks the binding of the endogenous agonist adenosine, thereby inhibiting the downstream signaling cascade. As an inverse agonist, it reduces the constitutive activity of the receptor. This dual activity has been demonstrated in functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Inverse Agonism | HEK293 | pEC50 | 8.46 | |

| Antagonism | Namalwa | - | Insurmountable |

Table 2: In Vitro Functional Activity of this compound.

In Vivo Efficacy in Preclinical Models

This compound has shown efficacy in rodent and primate models of Parkinson's disease, demonstrating its potential to alleviate motor symptoms.

A common preclinical model to assess the anti-parkinsonian potential of a compound is the reversal of catalepsy induced by the dopamine D2 receptor antagonist haloperidol. This compound has been shown to be effective in this model.

| Animal Model | Effect | Dosage | Reference |

| Rat | Reversal of haloperidol-induced catalepsy | Not specified | General finding for A2A antagonists |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease.

In a more translationally relevant primate model, this compound has been shown to enhance the anti-parkinsonian effects of L-DOPA without exacerbating dyskinesia.

| Animal Model | Effect | Dosage | Reference |

| MPTP-treated common marmoset | Enhanced anti-parkinsonian activity of L-DOPA | 1 mg/kg (oral) | |

| Did not exacerbate L-DOPA-induced dyskinesia | 1 mg/kg (oral) |

Table 4: In Vivo Efficacy of this compound in a Primate Model of Parkinson's Disease.

Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular levels of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, ultimately leading to the modulation of neuronal activity. In the striatum, activation of the A2A receptor has an inhibitory effect on the function of dopamine D2 receptors. This compound, by blocking this pathway, is thought to restore the balance in striatal signaling.

Preclinical Pharmacokinetics

A comprehensive and structured quantitative dataset on the preclinical pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) of this compound in animal models such as rats, mice, and monkeys is not publicly available. Qualitative statements indicate that this compound is orally available.

Due to the lack of specific preclinical data, a detailed summary table of pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, etc.) cannot be provided at this time. Research and development in the pharmaceutical industry often involves proprietary data that is not released into the public domain until later stages of drug development or publication.

Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation

This protocol describes a general method for determining the antagonist/inverse agonist activity of a compound at the adenosine A2A receptor by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human adenosine A2A receptor (e.g., HEK293 cells) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Incubation: The cell culture medium is replaced with a buffer containing various concentrations of this compound. For inverse agonist assessment, the cells are incubated with the compound alone.

-

Agonist Stimulation (for antagonist assessment): After a pre-incubation period with this compound, an A2A receptor agonist (e.g., CGS 21680) is added at a concentration that elicits a submaximal response (e.g., EC80).

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (for antagonists) or EC50 (for inverse agonists) values.

In Vivo Pharmacodynamic Model: Haloperidol-Induced Catalepsy in Rats

This protocol outlines a standard procedure for evaluating the anti-cataleptic effects of a test compound in rats.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used. They are housed under standard laboratory conditions with free access to food and water and are allowed to acclimatize to the experimental environment.

-

Drug Administration:

-

This compound or its vehicle is administered orally (p.o.) or via another appropriate route at a pre-determined time before the induction of catalepsy.

-

Haloperidol (typically 0.5-2 mg/kg) or its vehicle is administered intraperitoneally (i.p.) to induce catalepsy.

-

-

Catalepsy Assessment (Bar Test):

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), the rat is gently placed with its forepaws on a horizontal bar raised a few centimeters from the base of a cage.

-

The time it takes for the rat to remove both forepaws from the bar (latency) is recorded. A cut-off time (e.g., 180 seconds) is typically set, and if the rat remains in the cataleptic posture for this duration, the maximum score is assigned.

-

-

Data Analysis: The mean latency to descend from the bar is calculated for each treatment group at each time point. The data are then analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-cataleptic effect of this compound compared to the vehicle-treated group.

Conclusion

This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist/inverse agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its high affinity for the A2A receptor and its ability to modulate motor symptoms in animal models underscore its therapeutic potential. While the publicly available pharmacodynamic data is robust, a significant gap exists in the quantitative understanding of its preclinical pharmacokinetics. Further publication of these data would be invaluable for a complete preclinical assessment of this compound. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers and drug development professionals working with this compound and other A2A receptor modulators.

References

Investigating the Active Metabolites of Sipagladenant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipagladenant (KW-6356) is a potent and selective adenosine A2A receptor antagonist and inverse agonist that was under development for the treatment of Parkinson's disease.[1][2] Clinical and preclinical studies have revealed the presence of an active metabolite, designated as M6, which exhibits a pharmacological potency comparable to the parent compound.[1][2] This technical guide provides a comprehensive overview of the current publicly available knowledge regarding the active metabolites of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While the precise chemical structure of the M6 metabolite is not publicly disclosed, this guide synthesizes the known pharmacokinetic parameters and outlines the probable experimental workflows for its characterization.

Introduction to this compound and its Metabolism

This compound is a non-xanthine derivative that acts as a selective antagonist and inverse agonist at the adenosine A2A receptor.[1] This mechanism of action is of significant interest for the treatment of Parkinson's disease, as A2A receptors are highly expressed in the basal ganglia and modulate dopaminergic neurotransmission. The metabolism of this compound is a critical aspect of its clinical pharmacology, leading to the formation of at least one major active metabolite, M6. Understanding the characteristics of M6 is essential for a complete assessment of the drug's overall efficacy and safety profile.

A Phase 1, open-label clinical trial (NCT04147910) was completed to investigate the absorption, metabolism, and excretion of [14C]-labeled this compound in healthy volunteers. The results of this study are expected to contain detailed information on the metabolic fate of this compound, including the definitive structure of M6 and other metabolites. However, these specific findings have not been made publicly available at the time of this guide's compilation.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies have been conducted for both this compound and its active metabolite M6 in healthy individuals and patients with Parkinson's disease. The available quantitative data are summarized in the table below.

| Parameter | This compound (KW-6356) | Active Metabolite (M6) |

| Half-life (t1/2) | 22.9 hours | 4.34 hours |

| Pharmacokinetic Model | First-order absorption with a 1-compartment model | 1-compartment model |

Experimental Protocols for Metabolite Investigation

While specific, detailed experimental protocols for this compound metabolite studies are not publicly available, a general workflow for the identification and characterization of metabolites of a new chemical entity can be outlined. This workflow is based on standard practices in the field of drug metabolism and pharmacokinetic (DMPK) studies.

In Vitro Metabolism Studies

-

Objective: To identify potential metabolites and the enzymes responsible for their formation.

-

Methodology:

-

Incubation: Incubate this compound with human liver microsomes, S9 fractions, or primary hepatocytes. These systems contain a comprehensive suite of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

-

Sample Analysis: Following incubation, the samples would be analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and tentatively identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Enzyme Phenotyping: To identify the specific CYP isozymes involved in this compound metabolism, incubations can be performed with a panel of recombinant human CYP enzymes or by using selective chemical inhibitors of specific CYP isozymes in human liver microsomes.

-

In Vivo Metabolism Studies

-

Objective: To identify and quantify the metabolites present in biological fluids after administration of this compound.

-

Methodology:

-

Radiolabeling: Synthesize a radiolabeled version of this compound, typically with carbon-14 ([14C]), as was done in the NCT04147910 study.

-

Dosing: Administer a single dose of [14C]-sipagladenant to healthy volunteers.

-

Sample Collection: Collect blood, urine, and feces at various time points.

-

Metabolite Profiling: Separate and quantify the parent drug and its metabolites in the collected samples using techniques like liquid chromatography with radiochemical detection (LC-RAD) and LC-MS/MS.

-

Structure Elucidation: Isolate sufficient quantities of the major metabolites from the biological samples for structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

-

Signaling Pathways and Experimental Workflows

This compound and M6 Mechanism of Action: A2A Receptor Antagonism

This compound and its active metabolite M6 exert their pharmacological effects by acting as antagonists and inverse agonists at the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous adenosine, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). By blocking this interaction, this compound and M6 reduce cAMP production, thereby modulating downstream signaling cascades.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification and characterization of drug metabolites, which would be applicable to the investigation of this compound.

Conclusion

This compound is metabolized to an active metabolite, M6, which shares a similar pharmacological profile with the parent drug. While pharmacokinetic data for both compounds are available, the precise chemical structure of M6 and the detailed metabolic pathways of this compound remain undisclosed in the public domain. The completion of a human radiolabeled metabolism study suggests that this information has been generated. Further disclosure of these data would be invaluable to the scientific community for a more complete understanding of the clinical pharmacology of this compound. The provided experimental workflows and signaling pathway diagrams offer a framework for understanding the key aspects of this compound's active metabolites based on current knowledge.

References

The Role of Sipagladenant in Modulating Dopamine Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sipagladenant (KW-6356) is a potent and selective second-generation non-xanthine adenosine A2A receptor antagonist and inverse agonist that was under development for the treatment of Parkinson's disease (PD).[1] This technical guide provides an in-depth analysis of the pharmacological profile of this compound, its mechanism of action in modulating dopamine function, and a summary of key preclinical and clinical findings. This compound exhibits high affinity for the human A2A receptor and demonstrates inverse agonist activity, leading to the modulation of dopaminergic neurotransmission. Preclinical studies in animal models of Parkinson's disease have shown its potential to improve motor function. Furthermore, Phase 2 clinical trials have indicated that this compound is effective in improving motor symptoms in patients with Parkinson's disease, both as a monotherapy and as an adjunct to levodopa treatment.[2][3][4] This document details the experimental protocols utilized in the characterization of this compound and presents the quantitative data from these studies in a structured format.

Introduction: The Adenosine-Dopamine Crosstalk in Parkinson's Disease

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a reduction of dopamine in the striatum.[3] This dopamine deficiency results in the hallmark motor symptoms of PD, including bradykinesia, rigidity, and tremor. While dopamine replacement therapy with levodopa remains the gold standard treatment, long-term use is often associated with motor complications.

The adenosine A2A receptor has emerged as a significant non-dopaminergic target for the treatment of PD. These receptors are highly expressed in the striatum, where they are co-localized with dopamine D2 receptors on the medium spiny neurons of the indirect pathway. A2A and D2 receptors form heteromers and exert an antagonistic functional interaction. Activation of A2A receptors by endogenous adenosine inhibits D2 receptor signaling, thereby exacerbating the motor deficits caused by dopamine depletion. Consequently, blocking A2A receptors with an antagonist is expected to enhance D2 receptor function and restore motor control.

Pharmacological Profile of this compound

This compound is a potent and selective adenosine A2A receptor antagonist with inverse agonist properties. Its high affinity and selectivity for the A2A receptor have been demonstrated in a variety of in vitro studies.

In Vitro Binding Affinity

The binding affinity of this compound for the adenosine A2A receptor has been determined in various species using radioligand binding assays. The high pKi values indicate a strong binding affinity.

| Species | Receptor | pKi | Reference |

| Human | Adenosine A2A | 9.93 | |

| Marmoset | Adenosine A2A | 9.95 | |

| Dog | Adenosine A2A | 9.55 | |

| Rat | Adenosine A2A | 10.0 | |

| Mouse | Adenosine A2A | 9.49 | |

| Mouse | Adenosine A1 | 7.51 | |

| Human | Adenosine A2B | 7.49 |

Table 1: In Vitro Binding Affinities (pKi) of this compound for Adenosine Receptors.

In Vitro Functional Activity

This compound acts as an inverse agonist at the human A2A receptor, as demonstrated by its ability to reduce basal cAMP levels in cells expressing the receptor.

| Assay Type | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | HEK293 | pEC50 (Inverse Agonism) | 8.46 |

Table 2: In Vitro Functional Activity of this compound.

Mechanism of Action: Modulation of Dopamine Function

This compound's therapeutic potential in Parkinson's disease stems from its ability to modulate dopaminergic signaling through its interaction with the adenosine A2A receptor.

Signaling Pathways

The antagonistic interaction between A2A and D2 receptors is central to the mechanism of action of this compound. In the striatum, particularly in the indirect pathway, A2A receptor activation by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately counteracts the effects of D2 receptor activation, which is coupled to Gi/o proteins and inhibits adenylyl cyclase. By blocking the A2A receptor, this compound removes this inhibitory brake on D2 receptor function, thereby enhancing dopamine-mediated signaling.

Preclinical Evidence

The efficacy of this compound has been evaluated in various preclinical models of Parkinson's disease, demonstrating its potential to alleviate motor symptoms.

Animal Models of Parkinson's Disease

Preclinical studies of this compound have utilized established neurotoxin-based animal models that replicate the dopaminergic deficit and motor impairments of Parkinson's disease. A commonly used model is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated mouse or non-human primate. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a parkinsonian phenotype.

In Vivo Efficacy

Oral administration of this compound has been shown to improve motor function in animal models of PD. For instance, in MPTP-treated common marmosets, this compound enhanced the anti-parkinsonian activities of L-DOPA without exacerbating dyskinesia. Furthermore, studies have indicated that this compound treatment can improve cognitive impairment and gait parameters in rodent models.

Clinical Development

This compound has undergone Phase 2 clinical development for the treatment of Parkinson's disease, with studies evaluating its efficacy and safety as both a monotherapy and an adjunctive therapy.

Phase 2a Monotherapy Trial (NCT02939391)

A multicenter, randomized, controlled Phase 2a trial was conducted in Japanese patients with early-stage Parkinson's disease who had not received other anti-Parkinsonian drugs. The primary endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III (motor examination) score over 12 weeks.

| Treatment Group | N | Mean Change from Baseline in MDS-UPDRS Part III Score (95% CI) | Reference |

| This compound (High Dose) | 58 | -4.76 (-6.55 to -2.96) | |

| This compound (Low Dose) | 55 | -5.37 (-7.25 to -3.48) | |

| Placebo | 55 | -3.14 (-4.97 to -1.30) |

Table 3: Results of the Phase 2a Monotherapy Trial of this compound.

Both high and low doses of this compound demonstrated a greater reduction in MDS-UPDRS Part III scores compared to placebo, indicating an improvement in motor symptoms.

Phase 2b Adjunctive Therapy Trial (NCT03703570)

A Phase 2b multicenter, randomized, placebo-controlled, double-blind study was conducted in Japanese PD patients on levodopa therapy. The primary endpoint was the change from baseline in the MDS-UPDRS Part III total score. A key secondary endpoint was the change from baseline in the mean daily "OFF" time in patients with wearing-off.

The study met its primary endpoint, with this compound significantly decreasing the MDS-UPDRS Part III total score compared to placebo. This compound also led to a decrease in the mean daily "OFF" time. Additionally, post-hoc analysis suggested a potential benefit for sleep problems in patients treated with the 6 mg dose.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

References

Sipagladenant: A Technical Guide to its Preclinical Evaluation in Parkinson's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sipagladenant (KW-6356) is a second-generation, non-xanthine adenosine A₂A receptor antagonist and inverse agonist that has demonstrated significant potential in preclinical research models of Parkinson's disease (PD). Possessing a high affinity for the human A₂A receptor, approximately 100-fold greater than the first-generation agent istradefylline, this compound has shown promise in improving motor symptoms as both a monotherapy and an adjunct to levodopa (L-DOPA) without inducing significant dyskinesia.[1] This technical guide provides an in-depth overview of the core preclinical findings, experimental methodologies, and underlying signaling pathways related to this compound's activity in established Parkinson's disease research models.

Core Mechanism of Action: Adenosine A₂A Receptor Antagonism in the Basal Ganglia

The therapeutic rationale for targeting the adenosine A₂A receptor in Parkinson's disease stems from its high concentration in the basal ganglia, a brain region critical for motor control that is profoundly affected by the dopamine depletion characteristic of PD. A₂A receptors are predominantly co-localized with dopamine D₂ receptors on the striatopallidal medium spiny neurons of the "indirect pathway."

In the parkinsonian state, the loss of dopamine leads to a disinhibition of these striatopallidal neurons. Concurrently, adenosine, acting on A₂A receptors, further stimulates this indirect pathway, exacerbating the motor deficits. This compound, by acting as an antagonist and inverse agonist at the A₂A receptor, blocks the effects of adenosine and reduces the basal activity of the receptor. This, in turn, disinhibits the indirect pathway, helping to restore the balance of basal ganglia circuitry and alleviate motor symptoms. A key aspect of this mechanism is the antagonistic interaction within A₂A-D₂ receptor heteromers, where the blockade of A₂A receptors can enhance D₂ receptor signaling.[2][3]

Preclinical Efficacy in Primate Models of Parkinson's Disease

The most robust preclinical evidence for this compound's efficacy comes from studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated common marmoset, a well-established non-human primate model of Parkinson's disease.

Monotherapy Studies

In MPTP-treated marmosets, oral administration of this compound as a monotherapy demonstrated a dose-dependent reversal of motor disability.[1][4] Notably, the anti-parkinsonian effect of this compound was found to be significantly greater than that of istradefylline. A critical finding from these studies is that repeated administration of this compound did not induce significant dyskinesia in L-DOPA-primed marmosets, highlighting its potential for a favorable side-effect profile compared to dopaminergic therapies.

Adjunctive Therapy with L-DOPA

When used as an adjunct to L-DOPA, this compound has been shown to enhance the anti-parkinsonian effects of various doses of L-DOPA in MPTP-treated marmosets. This potentiation of L-DOPA's efficacy was observed without a corresponding increase in dyskinesia.

Quantitative Data from Preclinical Primate Studies

| Study Type | Animal Model | This compound (KW-6356) Dose | Key Findings | Reference |

| Monotherapy | MPTP-treated common marmosets | Up to 1 mg/kg (oral) | Dose-dependent reversal of motor disability; significantly greater efficacy than istradefylline; minimal induction of dyskinesia with repeated administration. | |

| Adjunctive Therapy | MPTP-treated common marmosets | 1 mg/kg (oral) | Enhanced the anti-parkinsonian activity of L-DOPA (1.25-10 mg/kg) without exacerbating dyskinesia. |

Rodent Models in A₂A Antagonist Research

While specific quantitative data for this compound in rodent models is less prevalent in the reviewed literature, the 6-hydroxydopamine (6-OHDA)-lesioned rat model is a cornerstone for evaluating anti-parkinsonian drugs. This model involves the unilateral injection of the neurotoxin 6-OHDA into the striatum or medial forebrain bundle, leading to a progressive loss of dopaminergic neurons and subsequent motor deficits.

A key behavioral endpoint in this model is the apomorphine-induced rotation test. Following the lesion, the dopamine receptors on the lesioned side become hypersensitive. Administration of a dopamine agonist like apomorphine causes the animals to rotate contralaterally (away from the lesioned side). The number of rotations is a quantifiable measure of the extent of the lesion and the effect of therapeutic interventions.

Experimental Protocols

MPTP-Induced Parkinsonism in Common Marmosets

-

Animal Model: Adult male common marmosets (Callithrix jacchus).

-

Induction of Parkinsonism: Systemic administration of MPTP. A common protocol involves subcutaneous injections of MPTP dissolved in sterile saline. Dosing regimens can vary, with both full and partial models being utilized to mimic different stages of the disease. For instance, a "full" model might involve 2 mg/kg for three consecutive days, while a "partial" model might use 1 mg/kg for the same duration.

-

Behavioral Assessment (Motor Disability): A standardized Parkinson's Disease Rating Scale (PDRS) for marmosets is often employed. This scale assesses various motor parameters such as posture, tremor, bradykinesia, and locomotor activity.

-

Behavioral Assessment (Dyskinesia): Dyskinesia is scored based on the severity and duration of abnormal involuntary movements, often using a scale that grades movements in different body parts.

-

Drug Administration: this compound is typically administered orally.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).

-

Induction of Parkinsonism: Unilateral stereotaxic injection of 6-OHDA hydrochloride into the striatum or the medial forebrain bundle. The neurotoxin is dissolved in saline containing ascorbic acid to prevent oxidation.

-

Behavioral Assessment (Apomorphine-Induced Rotations): Following a recovery period after surgery, rats are administered apomorphine (typically 0.5 mg/kg, subcutaneously). The number of full contralateral rotations is recorded over a set period (e.g., 30-60 minutes) using an automated rotometer system.

-

Drug Administration: Test compounds can be administered via various routes, including oral gavage or intraperitoneal injection, prior to the apomorphine challenge.

Signaling Pathways and Visualizations

A₂A Receptor Signaling in Striatal Neurons

The primary signaling pathway for the A₂A receptor involves the activation of adenylyl cyclase (AC) via a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. In the striatopallidal neurons, this cascade generally leads to an increase in neuronal activity.

Interaction between A₂A and D₂ Receptors in the Striatum

A crucial aspect of A₂A receptor function in the striatum is its interaction with the D₂ dopamine receptor. These two receptors form heteromers, leading to an allosteric interaction where the activation of one receptor can modulate the function of the other. In the context of Parkinson's disease, the loss of dopamine leads to reduced D₂ receptor stimulation. The antagonistic action of this compound on the A₂A receptor is believed to relieve the inhibitory effect on D₂ receptors, thereby enhancing dopaminergic signaling.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a compound like this compound in a Parkinson's disease model follows a structured workflow, from model induction to behavioral and neurochemical analysis.

Conclusion

This compound has demonstrated compelling preclinical efficacy in primate models of Parkinson's disease, offering a promising non-dopaminergic therapeutic strategy. Its ability to improve motor symptoms as both a monotherapy and an adjunct to L-DOPA, coupled with a low propensity to induce dyskinesia, underscores its potential. The detailed experimental protocols and understanding of the underlying A₂A receptor signaling pathways are crucial for the continued development and evaluation of this and other A₂A receptor antagonists for the treatment of Parkinson's disease. Further research focusing on the long-term effects and neuroprotective potential of this compound is warranted.

References

- 1. Anti-parkinsonian activity of the adenosine A2A receptor antagonist/inverse agonist KW-6356 as monotherapy in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine A2A-dopamine D2 receptor heteromers operate striatal function: impact on Parkinson's disease pharmacotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor heteromerization in adenosine A2A receptor signaling: relevance for striatal function and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Sipagladenant: A Technical Deep Dive into its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sipagladenant, also known as KW-6356, is a potent and selective adenosine A2A receptor antagonist that has been investigated for its therapeutic potential, particularly in the context of Parkinson's disease.[1][2][3] As a non-xanthine derivative, it represents a significant area of research in the development of targeted neurological therapies.[1] This technical guide provides a comprehensive overview of the chemical structure and known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key compound characteristics.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule. Its chemical identity is precisely defined by its IUPAC name, CAS number, and structural representations such as SMILES and InChI notations.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[4-(furan-2-yl)-5-(oxane-4-carbonyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-carboxamide |

| CAS Number | 858979-50-7 |

| Molecular Formula | C₂₀H₁₉N₃O₄S |

| Molecular Weight | 397.45 g/mol |

| SMILES | CC1=NC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3CCOCC3)C4=CC=CO4 |

| InChI | InChI=1S/C20H19N3O4S/c1-12-4-5-14(11-21-12)19(25)23-20-22-16(15-3-2-8-27-15)18(28-20)17(24)13-6-9-26-10-7-13/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,22,23,25) |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for some of this compound's properties are not widely published, this section summarizes the available information and provides context for its likely characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value/Information |

| Appearance | Solid |

| Solubility | Soluble in DMSO (10 mM) |

| Melting Point | Not publicly available |

| pKa | Not publicly available |

| LogP | Not publicly available |

| Storage Conditions | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month. |

Experimental Protocols

To provide a comprehensive resource for researchers, this section details standard experimental methodologies for determining the key physicochemical properties of a solid oral API like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a fundamental physical property indicative of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[4]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

For an unknown compound, a rapid heating rate (10-20°C/min) is used to determine an approximate melting range.

-

For a precise measurement, a new sample is heated at a medium rate to approximately 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a drug at different physiological pH values, which affects its solubility and permeability.

Methodology:

-

Sample Preparation: A precise amount of the API is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.

-

Apparatus: A calibrated potentiometer with a pH electrode is used.

-

Procedure:

-

The solution is made acidic (e.g., to pH 1.8-2.0 with 0.1 M HCl) and then titrated with a standardized base solution (e.g., 0.1 M NaOH).

-

The pH of the solution is measured and recorded after each incremental addition of the titrant.

-

The titration is continued until the pH stabilizes at a high value (e.g., 12-12.5).

-

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant). At the half-equivalence point, the pH is equal to the pKa. The experiment should be performed in triplicate for accuracy.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall pharmacokinetic profile.

Methodology:

-

Phase Preparation: n-Octanol and a pH 7.4 phosphate buffer are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO).

-

Procedure:

-

A known amount of the stock solution is added to a mixture of the pre-saturated n-octanol and buffer.

-

The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow for partitioning equilibrium to be reached.

-

The mixture is then allowed to stand undisturbed for complete phase separation (e.g., overnight).

-

-

Analysis: The concentration of the compound in both the n-octanol and the aqueous buffer phases is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical property that influences the dissolution and absorption of an orally administered drug.

Methodology:

-

Medium Preparation: Buffer solutions are prepared at various physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8).

-

Procedure:

-

An excess amount of the solid API is added to a known volume of each buffer solution in a sealed flask.

-

The flasks are agitated in a mechanical shaker at a constant temperature (e.g., 37 ± 1°C) until equilibrium is reached (typically 24-48 hours).

-

-

Sample Analysis: The suspension is filtered to remove undissolved solids, and the concentration of the dissolved API in the filtrate is determined by a validated analytical method, such as HPLC.

-

Data Reporting: The equilibrium solubility is reported in units such as mg/mL or µg/mL at each pH. The lowest measured solubility in the pH range of 1.2-6.8 is used for biopharmaceutics classification.

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist of the adenosine A2A receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous adenosine, stimulate the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating neuronal excitability.

In the context of Parkinson's disease, A2A receptors are highly expressed in the basal ganglia, where they are co-localized with dopamine D2 receptors. Activation of A2A receptors has an opposing effect to the activation of D2 receptors, thereby inhibiting motor function. By blocking the A2A receptor, this compound is thought to disinhibit the D2 receptor-mediated pathway, thus potentiating dopaminergic neurotransmission and improving motor control.

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for LogP determination using the shake-flask method.

References

Sipagladenant (KW-6356): A Comprehensive Technical Guide on Receptor Binding, Selectivity, and In Vitro Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sipagladenant (KW-6356) is a potent and highly selective adenosine A2A receptor antagonist and inverse agonist. This document provides a detailed overview of its binding affinity, receptor selectivity profile, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound is a non-xanthine derivative that has been investigated for its therapeutic potential, particularly in conditions where antagonism of the adenosine A2A receptor is considered beneficial. Its pharmacological profile is characterized by a high affinity for the human A2A receptor and significant selectivity over other adenosine receptor subtypes. Furthermore, this compound exhibits inverse agonist properties, capable of reducing the basal activity of the A2A receptor. This guide delves into the core pharmacological characteristics of this compound, providing researchers with essential data and procedural insights.

Binding Affinity and Receptor Selectivity Profile

The binding affinity and selectivity of this compound have been determined through various in vitro assays, primarily radioligand binding studies.

Quantitative Binding Data

The following tables summarize the binding affinity and selectivity of this compound for human and other species' adenosine receptors.

| Receptor | Species | Parameter | Value | Reference |

| Adenosine A2A | Human | pKi | 9.93 | [1] |

| Adenosine A2A | Human | Kd | 0.13 nM | [2] |

| Adenosine A1 | Mouse | pKi | 7.51 | [2] |

| Adenosine A2B | Human | pKi | 7.49 | [2] |

| Table 1: Binding Affinity of this compound for Adenosine Receptors |

| Receptor Selectivity | Fold Selectivity | Reference |

| A2A vs. A1, A2B, A3 | > 100-fold | [2] |

| Table 2: Receptor Selectivity Profile of this compound |

Functional Activity

This compound acts as an inverse agonist at the adenosine A2A receptor. This was demonstrated in functional assays measuring cyclic adenosine monophosphate (cAMP) levels.

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | HEK293 (expressing human A2A receptor) | pEC50 (inverse agonism) | 8.46 | |

| CGS21680-induced cAMP accumulation | Namalwa cells | pKB | 10.00 | |

| Table 3: Functional Activity of this compound |

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for adenosine receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound at adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]-ZM241385 for A2A).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known non-selective agonist like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target adenosine receptor subtype.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay